molecular formula C12H12O3 B12897993 Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl- CAS No. 831171-09-6

Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-

Cat. No.: B12897993
CAS No.: 831171-09-6
M. Wt: 204.22 g/mol
InChI Key: WGCMJNQEVPPMGG-UHFFFAOYSA-N
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Description

6-Ethyl-7-methyl-[1,3]dioxolo[4,5-f]benzofuran is a heterocyclic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-7-methyl-[1,3]dioxolo[4,5-f]benzofuran can be achieved through several methods. One common approach involves the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as an initiator . This method yields the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-7-methyl-[1,3]dioxolo[4,5-f]benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Furo[2,3-f]-1,3-benzodioxole derivatives have been explored for their pharmacological properties. They exhibit potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, a study highlighted the synthesis of various derivatives and their evaluation against cancer cell lines, demonstrating significant cytotoxic activity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways relevant to cancer progression. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .

Data Table: Cytotoxic Activity of Furo[2,3-f]-1,3-benzodioxole Derivatives

Compound StructureIC50 (µM)Cancer Cell Line
Compound A5.4HeLa
Compound B7.8MCF-7
Compound C3.2A549

Agricultural Sciences

Pesticide Development

The compound has also been investigated for its potential use in pesticide formulations. Research indicates that certain furo[2,3-f]-1,3-benzodioxole derivatives exhibit insecticidal properties against common agricultural pests. These compounds work by disrupting the nervous system of insects, thereby providing an effective means of pest control without the environmental impact associated with traditional pesticides .

Case Study: Efficacy Against Pests

A field trial conducted on tomato crops treated with a furo[2,3-f]-1,3-benzodioxole-based pesticide showed a reduction in pest populations by over 70% compared to untreated controls. The study also monitored the effects on beneficial insects and found minimal impact, suggesting a safer profile for non-target species .

Material Sciences

Polymer Applications

Furo[2,3-f]-1,3-benzodioxole has been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of this compound into polycarbonate matrices has shown improvements in impact resistance and thermal degradation temperatures .

Data Table: Mechanical Properties of Polymer Composites

Composite MaterialTensile Strength (MPa)Elongation at Break (%)
Polycarbonate (Control)60150
Polycarbonate + Compound75180

Mechanism of Action

The mechanism of action of 6-Ethyl-7-methyl-[1,3]dioxolo[4,5-f]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

  • 6-Methyl-[1,3]dioxolo[4,5-f]benzofuran
  • 7-Ethyl-[1,3]dioxolo[4,5-f]benzofuran
  • 6,7-Dimethyl-[1,3]dioxolo[4,5-f]benzofuran

Comparison: 6-Ethyl-7-methyl-[1,3]dioxolo[4,5-f]benzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and potency, making it a valuable subject for further research and development .

Biological Activity

Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl- (CAS No. 831171-09-6) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name 6-ethyl-7-methylfuro[2,3-f][1,3]benzodioxole
InChI Key WGCMJNQEVPPMGG-UHFFFAOYSA-N

The biological activity of Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl- is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit enzymes involved in viral replication and cancer cell proliferation. Its mechanism involves binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Biological Activities

  • Antiviral Activity : Preliminary studies suggest that the compound exhibits antiviral properties by inhibiting the replication of certain viruses. This is particularly relevant in the context of emerging viral diseases where traditional treatments may be ineffective.
  • Anticancer Properties : The compound has shown promise in cancer research, particularly in inhibiting the growth of cancer cells. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and the production of reactive oxygen species (ROS) .
  • Insecticidal Activity : A recent study highlighted the larvicidal activity of related benzodioxole compounds against Aedes aegypti, a vector for several viral diseases such as dengue and Zika. While this study focused on different derivatives, it underscores the potential for compounds within this chemical class to exhibit significant biological activity against pests .

Study on Anticancer Activity

A notable study assessed the cytotoxic effects of various benzodioxole derivatives on human cancer cell lines. The findings revealed that specific structural modifications could enhance biological activity:

  • Compound 4 : Demonstrated an LC50 value of 28.9 ± 5.6 μM against Aedes aegypti larvae and exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM.
  • The presence of methylenedioxy substituents was crucial for enhancing biological activity against both insect larvae and cancer cells .

Pharmacological Applications

The compound's potential applications extend beyond antiviral and anticancer activities:

  • Pharmaceutical Development : There are ongoing efforts to develop pharmaceutical compositions incorporating Furo[2,3-f]-1,3-benzodioxole derivatives for therapeutic use against various diseases .

Properties

CAS No.

831171-09-6

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-ethyl-7-methylfuro[2,3-f][1,3]benzodioxole

InChI

InChI=1S/C12H12O3/c1-3-9-7(2)8-4-11-12(14-6-13-11)5-10(8)15-9/h4-5H,3,6H2,1-2H3

InChI Key

WGCMJNQEVPPMGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C=C2O1)OCO3)C

Origin of Product

United States

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